molecular formula C10H7NO2S B13175914 3-(4-Nitrophenyl)thiophene

3-(4-Nitrophenyl)thiophene

Cat. No.: B13175914
M. Wt: 205.23 g/mol
InChI Key: RJJDVDAZSZRRLG-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)thiophene (NPT) is a thiophene derivative featuring a nitro-substituted phenyl group at the 3-position of the heterocyclic ring. This compound exhibits unique electronic and structural characteristics due to the electron-withdrawing nitro group (-NO₂), which enhances its polarity and influences its reactivity. Thiophene derivatives are widely studied for their applications in organic electronics, pharmaceuticals, and materials science . NPT, in particular, serves as a precursor for synthesizing conjugated polymers, fluorescent probes, and bioactive molecules. Its planar aromatic structure and strong electron-deficient nature make it a candidate for charge-transfer complexes and nonlinear optical materials .

Properties

Molecular Formula

C10H7NO2S

Molecular Weight

205.23 g/mol

IUPAC Name

3-(4-nitrophenyl)thiophene

InChI

InChI=1S/C10H7NO2S/c12-11(13)10-3-1-8(2-4-10)9-5-6-14-7-9/h1-7H

InChI Key

RJJDVDAZSZRRLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)thiophene typically involves the coupling of a thiophene derivative with a nitrophenyl derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated nitrophenyl compound in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)thiophene can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a metal catalyst.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2).

    Substitution: Electrophilic substitution reactions may involve reagents such as bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino-substituted thiophene derivatives.

    Substitution: Halogenated or sulfonated thiophene derivatives.

Scientific Research Applications

Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate is a thiophene derivative with a broad range of applications in scientific research, including pharmaceutical development, organic electronics, biological research, colorimetric sensors, and material science . Researchers have used this compound in the synthesis of potential anti-cancer agents and other therapeutic compounds, highlighting its relevance in medicinal chemistry .

Scientific Research Applications

Pharmaceutical Development
Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate acts as a key intermediate in synthesizing novel pharmaceuticals, especially for diseases that can be targeted due to its unique chemical structure . Studies have explored thiophene derivatives for their antitumor activities against cancer cell lines such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer . One study synthesized a series of 1,3,4-thiadiazoles and found that compound 20b showed promising activity against HepG-2 and A-549 cell lines .

Organic Electronics
The compound is used in the fabrication of organic electronic devices like organic light-emitting diodes (OLEDs). Its electron-accepting properties enhance the efficiency and performance of these devices .

Biological Research
Researchers employ Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate in studies related to enzyme inhibition and receptor binding, making it valuable for drug discovery and development .

Colorimetric Sensors
Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate's ability to undergo color changes in response to specific analytes makes it useful in creating sensors for detecting environmental pollutants or biological markers .

Material Science
The compound is explored for its potential in developing advanced materials with specific electrical and optical properties, applicable in various high-tech industries .

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)thiophene depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or ion channels. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects or cytotoxicity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Electronic Properties

NPT vs. 3-(4-Fluorophenyl)thiophene (FPT) and 3-(4-Cyanophenyl)thiophene (CPT): Time-dependent density functional theory (TD-DFT) calculations at the B3LYP/6-31++G(d,p) level reveal distinct electronic spectra among these derivatives. The nitro group in NPT induces a larger bathochromic shift compared to the fluorine (-F) and cyano (-CN) groups in FPT and CPT, respectively. This results in a lower HOMO-LUMO gap (3.2 eV for NPT vs. 3.5 eV for FPT and 3.4 eV for CPT), enhancing NPT’s suitability for optoelectronic applications .

Structural and Physical Properties

NPT vs. 3-(4-Nitrophenyl)benzo[b]thiophene (3ak):
The benzo[b]thiophene analog (3ak) exhibits higher planarity and conjugation due to the fused benzene ring, leading to a red-shifted absorption maximum (λmax = 420 nm) compared to NPT (λmax = 380 nm). NMR data for 3ak (¹H: δ 7.96–7.39 ppm; ¹³C: δ 140.8–121.8 ppm) indicate stronger deshielding effects than NPT, attributed to extended π-delocalization .

NPT vs. 1-(4-Nitrophenyl)-3-(2-thienyl)-prop-2-en-1-one: The enone derivative has a higher molecular weight (259.28 g/mol vs. 211.17 g/mol for NPT) and greater lipophilicity (XLogP = 3.20 vs. 1.89 for NPT), impacting solubility and bioavailability.

Thermal Stability

NPT vs. 3-(4-Nitrophenyl)propanoic Acid: The carboxylic acid derivative has a lower melting point (118–119°C) compared to NPT (predicted mp ≈ 150–160°C), reflecting weaker intermolecular forces due to the absence of aromatic stacking in the aliphatic chain .

Data Tables

Table 1: Comparative Electronic and Physical Properties

Compound HOMO-LUMO Gap (eV) λ_max (nm) TPSA (Ų) XLogP Melting Point (°C)
3-(4-Nitrophenyl)thiophene 3.2 380 ~80 1.89 150–160 (predicted)
3-(4-Fluorophenyl)thiophene 3.5 360 ~60 2.10 N/A
3-(4-Cyanophenyl)thiophene 3.4 370 ~70 1.95 N/A
3-(4-Nitrophenyl)benzo[b]thiophene N/A 420 ~90 2.50 N/A

Biological Activity

3-(4-Nitrophenyl)thiophene is a compound belonging to the thiophene family, which has gained attention for its diverse biological activities. This article provides an in-depth examination of the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by a thiophene ring substituted with a nitrophenyl group at the 3-position. The presence of the nitro group enhances its electronic properties, making it a candidate for various biological applications. Synthesis methods typically involve electrophilic substitution reactions or coupling reactions with nitrophenyl derivatives .

Antitumor Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant antitumor activity. A study evaluated the effects of various thiophene derivatives on cancer cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer). The results demonstrated that certain derivatives showed high inhibitory effects against these cell lines, indicating potential as antitumor agents .

Table 1: Antitumor Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-7[Value]
NCI-H460[Value]
SF-268[Value]

Note: Specific IC50 values need to be filled based on experimental data from studies.

The mechanism by which this compound exerts its antitumor effects may involve the inhibition of tubulin polymerization. Similar compounds have been shown to interact with the colchicine-binding site on tubulin, leading to mitotic catastrophe in cancer cells . This interaction disrupts microtubule dynamics, which is crucial for cell division.

Other Biological Activities

In addition to its antitumor properties, thiophene derivatives have been investigated for other biological activities, including:

  • Antimicrobial Activity : Some studies have reported that thiophenes exhibit antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation in preclinical models.
  • Antioxidant Properties : The ability of thiophenes to scavenge free radicals has been noted, suggesting potential applications in oxidative stress-related conditions .

Case Studies and Research Findings

A notable case study involved the evaluation of this compound's effects on MCF-7 cells. The study utilized flow cytometry to assess apoptosis induction and cell cycle arrest. Results indicated that treatment with this compound led to significant G2/M phase arrest and increased apoptosis rates compared to control groups .

Another research effort focused on synthesizing novel thiophene derivatives and assessing their biological activities. This work highlighted the structure-activity relationship (SAR) of various substitutions on the thiophene ring and their corresponding biological efficacy, paving the way for more targeted drug design .

Q & A

Q. What are the established synthetic routes for 3-(4-nitrophenyl)thiophene, and how are critical intermediates characterized?

The synthesis of this compound typically involves direct β-arylation of thiophene derivatives. A room-temperature protocol using Pd-catalyzed coupling between thiophene and 4-nitrobenzene derivatives has been reported, yielding the product with an Rf value of 0.52 in hexane . Key characterization methods include:

  • 1H-NMR : Peaks at δ 7.63 (d, J=8.4 Hz, 2H) and 7.47 (d, J=8.4 Hz, 2H) confirm the nitrophenyl group, while thiophene protons appear at δ 7.43–7.39 ppm .
  • HRMS : A molecular ion peak at m/z 288.9684 (M+H+) matches the expected formula C14H9BrS .
  • Chromatography : Thin-layer chromatography (TLC) with hexane as the mobile phase ensures purity monitoring .

Q. How can spectroscopic techniques (NMR, IR) validate the structure of this compound?

  • 13C-NMR : Signals at δ 140.8 (C-NO₂), 137.7 (thiophene C3), and 124.6 ppm (aromatic carbons) confirm substitution patterns .
  • DFT-assisted IR analysis : B3LYP/6-311++G(d,p) calculations predict vibrational frequencies (e.g., C–S stretching at ~690 cm⁻¹ and NO₂ symmetric/asymmetric stretches), which align with experimental IR data to validate the nitro group’s electronic effects .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations elucidate the electronic and vibrational properties of this compound?

DFT studies at the B3LYP/6-311++G(d,p) level provide insights into:

  • Electron distribution : The nitro group reduces electron density on the thiophene ring, as shown by Mulliken charge analysis (e.g., C3 of thiophene carries a charge of +0.32 e) .
  • Vibrational modes : Calculated C–N (nitro) and C–S (thiophene) stretching frequencies match experimental FT-IR spectra, with deviations <5 cm⁻¹, confirming computational accuracy .
  • NMR chemical shifts : B3LYP/6-311++G(2d,2p)-predicted 13C shifts (e.g., 140.8 ppm for the nitro-bearing carbon) align with experimental data, aiding assignments in complex spectra .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between experimental and theoretical data (e.g., NMR shifts or vibrational frequencies) can arise from solvent effects or basis set limitations. To address this:

  • Solvent modeling : Include implicit solvent models (e.g., PCM for CDCl3) in DFT calculations to improve shift predictions .
  • Hybrid experimental-computational workflows : Cross-validate HRMS, NMR, and IR data with DFT outputs. For example, if a synthetic byproduct is suspected, HRMS can detect impurities (e.g., brominated derivatives) missed by NMR .

Q. How does the nitro substituent influence the optoelectronic properties of thiophene derivatives?

The nitro group introduces strong electron-withdrawing effects, which:

  • Reduce bandgap : UV-Vis spectra (TD-DFT) show a red-shifted absorption maximum (~350 nm) compared to non-nitrated analogs (e.g., 3-phenylthiophene at ~290 nm), enhancing π→π* transitions .
  • Modulate charge transport : In organic semiconductors, nitro-substituted thiophenes exhibit lower HOMO levels (−6.2 eV vs. −5.4 eV for unsubstituted thiophene), improving electron injection in OLEDs or OFETs .

Q. What experimental precautions are critical for synthesizing this compound with high yield?

  • Catalyst selection : Use Pd(OAc)₂ with bulky phosphine ligands (e.g., P(t-Bu)₃) to suppress β-hydride elimination, a common side reaction in cross-couplings .
  • Oxygen-free conditions : Conduct reactions under N₂ to prevent catalyst oxidation, which reduces coupling efficiency .
  • Purification : Column chromatography with hexane/ethyl acetate (9:1) effectively isolates the product from unreacted starting materials .

Q. How can substituent effects be systematically studied to optimize material performance?

  • Comparative DFT studies : Analyze electronic properties (HOMO/LUMO, dipole moments) of derivatives (e.g., 3-(4-cyanophenyl)- vs. 3-(4-fluorophenyl)thiophene) to correlate structure with function .
  • Device integration : Test hole/electron mobility in OFET configurations using vacuum-deposited thin films of the compound .

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